molecular formula C33H60N10O11 B14275770 L-Valylglycyl-L-alanyl-L-valylglycyl-L-valylglycyl-L-lysyl-L-serine CAS No. 184951-62-0

L-Valylglycyl-L-alanyl-L-valylglycyl-L-valylglycyl-L-lysyl-L-serine

Katalognummer: B14275770
CAS-Nummer: 184951-62-0
Molekulargewicht: 772.9 g/mol
InChI-Schlüssel: SKHVSJVRNVQMBO-LHYRVYERSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Valylglycyl-L-alanyl-L-valylglycyl-L-valylglycyl-L-lysyl-L-serine is a peptide compound composed of a sequence of amino acids Peptides like this one play crucial roles in various biological processes, including signaling, structural functions, and enzymatic activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Valylglycyl-L-alanyl-L-valylglycyl-L-valylglycyl-L-lysyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The initial amino acid, protected by a suitable protecting group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

L-Valylglycyl-L-alanyl-L-valylglycyl-L-valylglycyl-L-lysyl-L-serine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, altering the peptide’s properties.

    Reduction: Reduction reactions can break disulfide bonds within the peptide, affecting its structure and function.

    Substitution: Amino acid residues within the peptide can be substituted with other residues to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid are commonly used under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to break disulfide bonds.

    Substitution: Amino acid substitution can be achieved using specific coupling reagents like HATU or DIC in the presence of a base like DIPEA.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in free thiol groups.

Wissenschaftliche Forschungsanwendungen

L-Valylglycyl-L-alanyl-L-valylglycyl-L-valylglycyl-L-lysyl-L-serine has various applications in scientific research:

    Chemistry: It can be used as a model peptide for studying peptide synthesis, folding, and stability.

    Biology: The peptide can serve as a substrate for enzymatic studies or as a probe for investigating protein-peptide interactions.

    Medicine: It may have potential therapeutic applications, such as in the development of peptide-based drugs or as a component of diagnostic assays.

    Industry: The peptide can be used in the production of biomaterials or as a standard in analytical techniques.

Wirkmechanismus

The mechanism of action of L-Valylglycyl-L-alanyl-L-valylglycyl-L-valylglycyl-L-lysyl-L-serine depends on its specific interactions with molecular targets. These interactions can involve binding to receptors, enzymes, or other proteins, leading to various biological effects. The peptide’s sequence and structure determine its affinity and specificity for these targets, influencing its activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • L-Alanyl-L-valylglycyl-L-proline
  • L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline
  • L-Valylglycyl-L-valyl-L-alanyl-L-prolylglycine

Uniqueness

L-Valylglycyl-L-alanyl-L-valylglycyl-L-valylglycyl-L-lysyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct properties and potential applications. Compared to similar compounds, it may exhibit different stability, solubility, and biological activity, making it valuable for specific research and industrial purposes.

Eigenschaften

CAS-Nummer

184951-62-0

Molekularformel

C33H60N10O11

Molekulargewicht

772.9 g/mol

IUPAC-Name

(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C33H60N10O11/c1-16(2)25(35)30(50)36-12-22(45)39-19(7)28(48)43-27(18(5)6)32(52)38-14-24(47)42-26(17(3)4)31(51)37-13-23(46)40-20(10-8-9-11-34)29(49)41-21(15-44)33(53)54/h16-21,25-27,44H,8-15,34-35H2,1-7H3,(H,36,50)(H,37,51)(H,38,52)(H,39,45)(H,40,46)(H,41,49)(H,42,47)(H,43,48)(H,53,54)/t19-,20-,21-,25-,26-,27-/m0/s1

InChI-Schlüssel

SKHVSJVRNVQMBO-LHYRVYERSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)N

Kanonische SMILES

CC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.